N-Isopropylindoline-2-carboxamide N-Isopropylindoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15831753
InChI: InChI=1S/C12H16N2O/c1-8(2)13-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-6,8,11,14H,7H2,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

N-Isopropylindoline-2-carboxamide

CAS No.:

Cat. No.: VC15831753

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropylindoline-2-carboxamide -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name N-propan-2-yl-2,3-dihydro-1H-indole-2-carboxamide
Standard InChI InChI=1S/C12H16N2O/c1-8(2)13-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-6,8,11,14H,7H2,1-2H3,(H,13,15)
Standard InChI Key CMAXROOFJXSODT-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1CC2=CC=CC=C2N1

Introduction

N-Isopropylindoline-2-carboxamide is an organic compound featuring an indoline structure with a carboxamide functional group and an isopropyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. Despite the limited availability of specific research articles directly focused on N-Isopropylindoline-2-carboxamide, its structural analogs and related compounds provide valuable insights into its potential applications and properties.

Synthesis Approaches

The synthesis of N-Isopropylindoline-2-carboxamide typically involves several steps, including the formation of the indoline ring, introduction of the carboxamide group, and attachment of the isopropyl substituent. Common methods may involve reactions such as amidation and alkylation.

Synthetic StepDescription
Indoline FormationSynthesis of the indoline ring through cyclization reactions.
Carboxamide IntroductionReaction of indoline with chloroformates or acid chlorides to form the carboxamide group.
Isopropyl AttachmentAlkylation of the carboxamide nitrogen with isopropyl halides or isopropyl chloroformate.

Biological Activities and Potential Applications

While specific biological activity data for N-Isopropylindoline-2-carboxamide is limited, compounds with similar structures have shown potential in medicinal chemistry. For instance, indoline derivatives have been studied for their antimicrobial, anticancer, and enzyme inhibitory activities.

Potential ApplicationDescription
Antimicrobial ActivityInhibition of microbial growth, potentially useful against bacterial infections.
Anticancer PropertiesInhibition of cancer cell proliferation, which could be beneficial in oncology.
Enzyme InhibitionModulation of enzyme activity, which might be useful in treating metabolic disorders.

Similar Compounds and Their Applications

Compounds similar to N-Isopropylindoline-2-carboxamide include N-Methylindoline-2-carboxamide, N-Ethylindoline-2-carboxamide, and N-Propylindoline-2-carboxamide. These compounds differ primarily in the alkyl group attached to the carboxamide nitrogen.

CompoundAlkyl GroupPotential Applications
N-Methylindoline-2-carboxamideMethylAntimicrobial, anticancer research.
N-Ethylindoline-2-carboxamideEthylInvestigated for enzyme inhibition and biological activity.
N-Propylindoline-2-carboxamidePropylStudied for potential therapeutic effects similar to N-Isopropylindoline-2-carboxamide.

Future Research Directions

Future studies on N-Isopropylindoline-2-carboxamide should focus on its interaction with biological systems, including enzyme inhibition assays and cell culture experiments to determine its therapeutic potential and safety profile. Additionally, exploring its structural modifications could lead to the development of new compounds with enhanced biological activities.

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